

ATTO 425 azide chemical structure and properties

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Compound of Interest		
Compound Name:	ATTO 425 azide	
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An In-depth Technical Guide to **ATTO 425 Azide** for Researchers and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent label belonging to the coumarin dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, significant photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3][5] The azide derivative, **ATTO 425 azide**, is specifically designed for bioorthogonal labeling reactions, most notably "click chemistry," enabling the precise and efficient attachment of the fluorescent dye to biomolecules such as DNA, RNA, and proteins.[2] [6]

Chemical Structure and Physicochemical Properties

ATTO 425 azide is the azide derivative of the ATTO 425 dye.[7][8] Its molecular formula is C30H43N5O8.[7] The dye's structure and properties make it a robust tool for various bioanalytical applications.[1][9]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of **ATTO 425 azide** are summarized in the table below. The optical data are typically measured for the carboxy derivative in an aqueous solution like PBS (pH 7.4).[2][6]



Property	Value	Reference
Molecular Weight (MW)	601.69 g/mol ; ~602 g/mol	[2][7]
Excitation Maximum (λabs)	439 nm	[1][2][7][8]
Emission Maximum (λfl)	485 nm	[1][2]
Molar Extinction Coefficient (εmax)	4.5 x 104 M-1 cm-1	[1][2]
Fluorescence Quantum Yield (ηfl)	90%	[1][2]
Fluorescence Lifetime (τfl)	3.6 ns	[1][2]
Correction Factor (CF260)	0.19	[1][2]
Correction Factor (CF280)	0.17	[1][2]

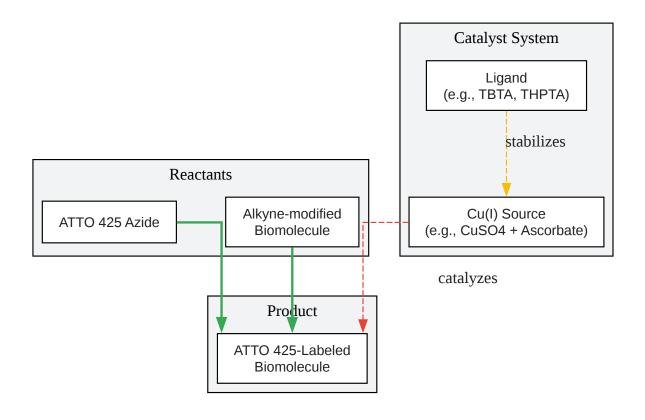
Core Application: Click Chemistry

ATTO 425 azide is a reagent primarily used in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[2][10] The azide group on the dye allows it to react with alkyne-functionalized molecules to form a stable triazole linkage. This specificity is crucial in complex biological environments where side reactions with other functional groups like amines and sulfhydryls need to be avoided.[11]

ATTO 425 azide can participate in two main types of click chemistry reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of
 click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of
 a copper(I) catalyst. The reaction is highly efficient and can be performed in aqueous buffers,
 making it suitable for biomolecule labeling.[7][8][10][12]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for labeling living cells.[7][8]





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Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified oligonucleotide with **ATTO 425 azide** using CuAAC. This protocol can be adapted for other biomolecules, but optimization may be required.

Materials and Reagents

- ATTO 425 azide
- · Alkyne-modified oligonucleotide
- Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
- Copper(II) sulfate (CuSO4)



- Sodium Ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[12]
- Buffers (e.g., phosphate buffer, sodium acetate)
- Ethanol for precipitation

Stock Solution Preparation[11][12]

- ATTO 425 Azide (Solution A): Dissolve 1.0 mg of ATTO 425 azide in an appropriate volume of DMSO or a 1:1 DMSO/t-BuOH solution to achieve a high concentration (e.g., 10-50 mM).
 [11] Prepare this solution immediately before use.[6]
- Alkyne-Oligonucleotide (Solution B): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of approximately 2 mM.[11]
- Copper Catalyst (Solution C): Prepare a 100 mM solution of CuSO4 in water.[12]
- Ligand (Solution D): Prepare a 100-200 mM solution of the chosen ligand (e.g., THPTA) in water or a 0.1 M solution of TBTA in a 3:1 DMSO/t-BuOH mixture.[11][12]
- Reducing Agent (Solution E): Prepare a fresh 100 mM solution of sodium ascorbate in water. This solution must be made immediately before use as it is prone to oxidation.[12]

Labeling Protocol[11][12]

- In a microcentrifuge tube, combine the alkyne-oligonucleotide solution with a 5- to 10-fold molar excess of the ATTO 425 azide stock solution.[11]
- In a separate tube, pre-mix the CuSO4 solution and the ligand solution. For THPTA, a 1:2
 ratio of Cu:Ligand is common.[12]
- Add the copper/ligand complex to the oligonucleotide/dye mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants should be as high as possible for maximum efficiency.[11]

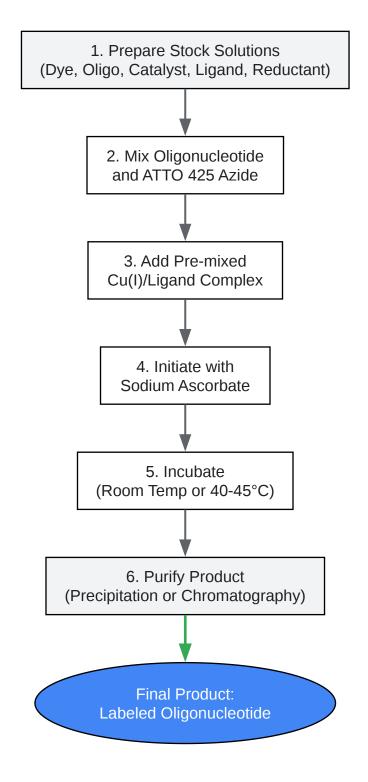


 Incubate the reaction mixture. The reaction can proceed at room temperature for 1-4 hours or can be accelerated by incubating at a higher temperature (e.g., 40-45°C) for about 30 minutes.[11] Protect the reaction from light.

Purification of the Labeled Oligonucleotide[11][13]

- After the reaction is complete, the labeled oligonucleotide can be purified from excess dye and reaction components.
- Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold ethanol.[11] Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry.
- Gel Filtration: Alternatively, use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled oligonucleotide (which elutes first) from the smaller, unreacted dye molecules.[13]
- HPLC: For the highest purity, reverse-phase HPLC can be used for separation.





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Diagram 2: General Experimental Workflow for Oligonucleotide Labeling.

Storage and Handling



- Storage: The lyophilized **ATTO 425 azide** solid should be stored at -20°C, protected from light and moisture.[2][6] When stored correctly, the product is stable for at least three years. [6]
- Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent
 moisture condensation.[6] Stock solutions in anhydrous DMF or DMSO should be prepared
 fresh before use, as their stability can be limited.[6] Always protect dye solutions from light to
 prevent photobleaching.

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